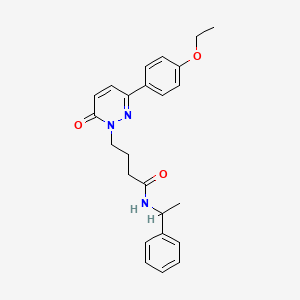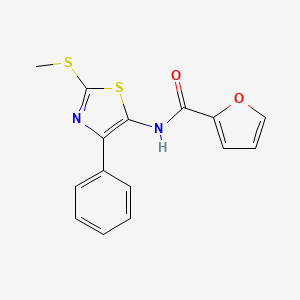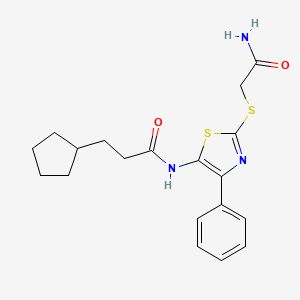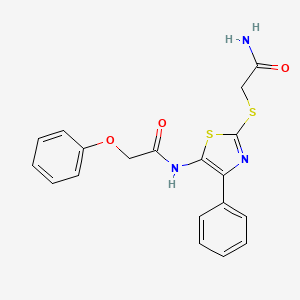
N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide
Descripción general
Descripción
The compound “N-(2-(ethylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide” is a complex organic molecule that contains a furan ring, a phenyl ring, and a thiazole ring . The presence of these rings suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as furan/thiophene-2-carboxamide derivatives, have been synthesized from acyl chlorides and heterocyclic amine derivatives . The reactions were carried out under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Similar compounds have been characterized using various spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Mecanismo De Acción
The mechanism of action of EPTF is not fully understood, but it has been proposed that it exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways. EPTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and physiological effects:
EPTF has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. EPTF has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EPTF is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of novel drugs. Additionally, its synthetic nature allows for easy modification and optimization of its pharmacological properties. However, one of the limitations of EPTF is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of EPTF. One potential direction is the optimization of its pharmacological properties, such as its solubility and bioavailability, through the development of novel derivatives. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the elucidation of its mechanism of action and target molecules could provide valuable insights into the development of novel drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
EPTF has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities in various in vitro and in vivo studies. EPTF has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-2-21-16-17-13(11-7-4-3-5-8-11)15(22-16)18-14(19)12-9-6-10-20-12/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGZFUIOSWHMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B3311478.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311479.png)


![N-(4-acetylphenyl)-2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3311493.png)
![N-(furan-2-ylmethyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311504.png)
![5-(3,5-dimethoxybenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3311510.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311517.png)
![3,4-diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B3311521.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3311527.png)



